Benzyl 4'-methyl[1,1'-biphenyl]-2-yl ether
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Overview
Description
Benzyl 4’-methyl[1,1’-biphenyl]-2-yl ether is an organic compound that belongs to the class of ethers It consists of a benzyl group attached to a 4’-methyl[1,1’-biphenyl]-2-yl moiety through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4’-methyl[1,1’-biphenyl]-2-yl ether can be achieved through several methods. One common approach involves the reaction of 4’-methyl[1,1’-biphenyl]-2-ol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bond .
Industrial Production Methods
Industrial production of Benzyl 4’-methyl[1,1’-biphenyl]-2-yl ether may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4’-methyl[1,1’-biphenyl]-2-yl ether undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzyl alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the ether to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) in polar aprotic solvents are commonly employed.
Major Products
Oxidation: Benzyl alcohols and carboxylic acids.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzyl ethers depending on the nucleophile used.
Scientific Research Applications
Benzyl 4’-methyl[1,1’-biphenyl]-2-yl ether has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties
Mechanism of Action
The mechanism of action of Benzyl 4’-methyl[1,1’-biphenyl]-2-yl ether involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzyl ether: Similar structure but lacks the biphenyl moiety.
4’-Methyl[1,1’-biphenyl]-2-yl ether: Similar structure but lacks the benzyl group.
Biphenyl ethers: General class of compounds with similar biphenyl structures but different substituents
Uniqueness
Benzyl 4’-methyl[1,1’-biphenyl]-2-yl ether is unique due to the presence of both benzyl and biphenyl moieties, which confer distinct chemical and physical properties.
Biological Activity
Benzyl 4'-methyl[1,1'-biphenyl]-2-yl ether is an organic compound that has garnered attention in medicinal chemistry due to its structural complexity and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound features a biphenyl structure with a methyl group at the para position relative to the ether linkage. The molecular formula is C15H16O, with a molecular weight of approximately 232.29 g/mol. The presence of the biphenyl moiety enhances the compound's lipophilicity, which is often correlated with increased biological activity.
Pharmacological Activities
Research indicates that compounds similar to this compound exhibit various pharmacological activities:
- Anticancer Activity : Biphenyl derivatives have been studied for their potential anticancer properties. For instance, certain biphenyl ethers have shown significant cytotoxic effects against cancer cell lines, suggesting that this compound may also possess similar properties due to its structural features .
- Anti-inflammatory Effects : Compounds with biphenyl structures are often investigated for their anti-inflammatory properties. The presence of the methyl group can influence the reactivity of the compound and enhance its interaction with biological targets involved in inflammatory pathways .
- Antimicrobial Activity : Some studies have reported that biphenyl ethers exhibit antimicrobial properties against various pathogens. The efficacy of these compounds can vary based on their specific structural modifications, including the position of substituents like methyl groups .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Ethers from Phenols : A common method involves reacting phenolic compounds with benzyl halides in the presence of a base. This method allows for the introduction of the benzyl group onto the biphenyl structure effectively.
- Cross-Coupling Reactions : Recent advancements in synthetic chemistry have introduced palladium-catalyzed cross-coupling reactions as efficient pathways to form biphenyl ethers. These methods offer high yields and selectivity for desired products .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study on Anticonvulsant Activity : A study investigating substituted biphenyl derivatives found that certain analogs exhibited potent anticonvulsant activity in animal models. The introduction of specific substituents significantly affected both efficacy and neurotoxicity profiles .
- Antimicrobial Evaluation : Research on a series of biphenyl ethers demonstrated varying degrees of antimicrobial activity against clinically relevant strains. The study highlighted how structural modifications influenced the potency against different pathogens, suggesting a promising avenue for drug development in infectious diseases .
Data Tables
Properties
Molecular Formula |
C20H18O |
---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-methyl-4-(2-phenylmethoxyphenyl)benzene |
InChI |
InChI=1S/C20H18O/c1-16-11-13-18(14-12-16)19-9-5-6-10-20(19)21-15-17-7-3-2-4-8-17/h2-14H,15H2,1H3 |
InChI Key |
MUHWDJJXNGITQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2OCC3=CC=CC=C3 |
Origin of Product |
United States |
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